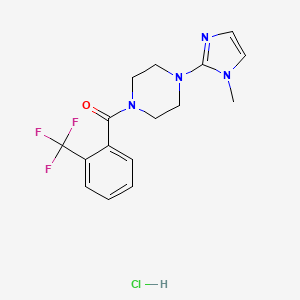
(2S)-2-(6-Methylpyridin-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(6-Methylpyridin-3-yl)propanoic acid, also known as MPAA, is an important compound in the field of medicinal chemistry due to its potential therapeutic applications. MPAA is a chiral molecule that belongs to the class of pyridine derivatives, which are known for their biological activities.
Mécanisme D'action
The mechanism of action of (2S)-2-(6-Methylpyridin-3-yl)propanoic acid is not fully understood. However, it has been proposed that it may act by modulating the activity of certain neurotransmitters in the brain, such as glutamate and GABA. (2S)-2-(6-Methylpyridin-3-yl)propanoic acid has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and acetylcholinesterase, which are involved in the inflammatory response and the breakdown of acetylcholine, respectively.
Biochemical and Physiological Effects:
(2S)-2-(6-Methylpyridin-3-yl)propanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, in animal models of inflammation. (2S)-2-(6-Methylpyridin-3-yl)propanoic acid has also been shown to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide, in animal models of oxidative stress. In addition, (2S)-2-(6-Methylpyridin-3-yl)propanoic acid has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (2S)-2-(6-Methylpyridin-3-yl)propanoic acid in lab experiments is that it is relatively easy to synthesize and purify. In addition, it has been shown to be relatively stable under a variety of conditions, which makes it suitable for use in a range of experimental settings. However, one limitation of using (2S)-2-(6-Methylpyridin-3-yl)propanoic acid is that it has a relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research on (2S)-2-(6-Methylpyridin-3-yl)propanoic acid. One area of interest is the development of more efficient and cost-effective synthesis methods for this compound. Another area of interest is the investigation of its potential use as a treatment for other neurodegenerative diseases, such as Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of (2S)-2-(6-Methylpyridin-3-yl)propanoic acid and to determine its safety and efficacy in human clinical trials.
Méthodes De Synthèse
The synthesis of (2S)-2-(6-Methylpyridin-3-yl)propanoic acid can be achieved through a multi-step process, which involves the reaction of 3-cyanopyridine with methylmagnesium bromide to form 3-methylpyridine-2-carboxylic acid. This intermediate is then converted to (2S)-2-(6-Methylpyridin-3-yl)propanoic acid through a series of reactions that involve the use of reagents such as thionyl chloride, sodium hydroxide, and diethyl ether. The overall yield of this process is around 20-30%.
Applications De Recherche Scientifique
(2S)-2-(6-Methylpyridin-3-yl)propanoic acid has been the subject of extensive research due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant activities in animal models. (2S)-2-(6-Methylpyridin-3-yl)propanoic acid has also been investigated for its potential use as a treatment for Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the pathogenesis of this disease.
Propriétés
IUPAC Name |
(2S)-2-(6-methylpyridin-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-3-4-8(5-10-6)7(2)9(11)12/h3-5,7H,1-2H3,(H,11,12)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITVNWPKVYOTGK-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=C1)[C@H](C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(6-Methylpyridin-3-yl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-(2-oxa-8-azaspiro[4.5]decan-3-yl)acetate;hydrochloride](/img/structure/B2479483.png)
![N'-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylene)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B2479484.png)
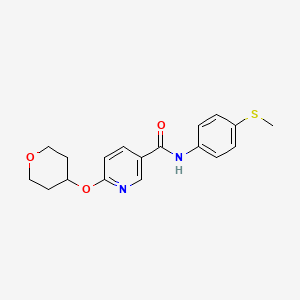
![[6-(3-Methoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B2479491.png)
![5-bromo-2-methoxy-4-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B2479492.png)
![ethyl N-[(2,4-difluorophenyl)carbamothioyl]carbamate](/img/structure/B2479493.png)
![3-(3-Fluorophenyl)-6-(2-morpholin-4-yl-2-oxoethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2479494.png)
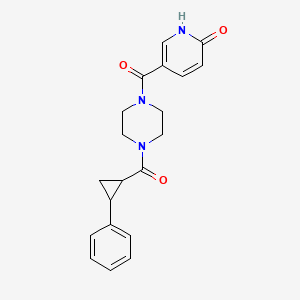
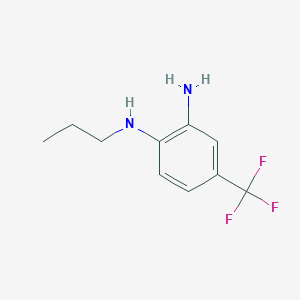

![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2479499.png)
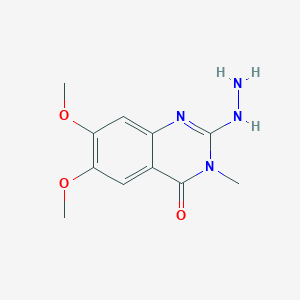
![2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2479501.png)
